molecular formula C16H18N2O2 B133866 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile CAS No. 130226-18-5

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile

Cat. No.: B133866
CAS No.: 130226-18-5
M. Wt: 270.33 g/mol
InChI Key: NTPDIYPZAUXUOM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile is an organic compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . This compound features a benzonitrile core substituted with a 3,5-dimethyl group and a 3-(3-methylisoxazol-5-yl)propoxy group. It is primarily used in scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile typically involves the following steps :

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially interfering with cellular processes such as DNA damage repair . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile is unique due to its combination of a benzonitrile core with an isoxazole ring and a propoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPDIYPZAUXUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566464
Record name 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130226-18-5
Record name 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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